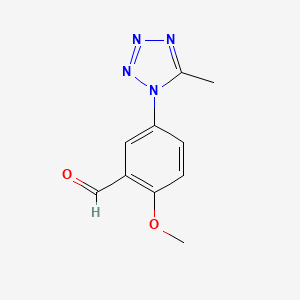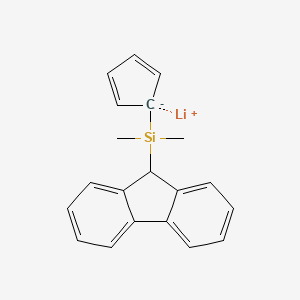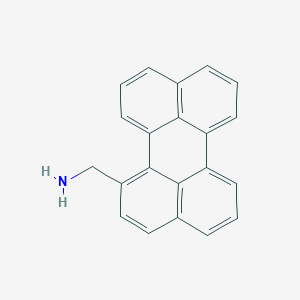![molecular formula C10H18O3 B14260612 2-Methylpropyl (2R)-2-[(prop-2-en-1-yl)oxy]propanoate CAS No. 188594-10-7](/img/structure/B14260612.png)
2-Methylpropyl (2R)-2-[(prop-2-en-1-yl)oxy]propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methylpropyl (2R)-2-[(prop-2-en-1-yl)oxy]propanoate is an organic compound that belongs to the class of esters Esters are commonly known for their pleasant fragrances and are widely used in the flavor and fragrance industry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylpropyl (2R)-2-[(prop-2-en-1-yl)oxy]propanoate can be achieved through esterification reactions. One common method involves the reaction of 2-methylpropyl alcohol with (2R)-2-[(prop-2-en-1-yl)oxy]propanoic acid in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this ester may involve continuous flow processes where the reactants are continuously fed into a reactor and the product is continuously removed. This method enhances efficiency and scalability. Catalysts such as sulfuric acid or p-toluenesulfonic acid are often used to speed up the reaction.
Análisis De Reacciones Químicas
Types of Reactions
2-Methylpropyl (2R)-2-[(prop-2-en-1-yl)oxy]propanoate can undergo various chemical reactions including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back to its corresponding alcohol and acid.
Reduction: The ester can be reduced to its corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various nucleophiles under suitable conditions.
Major Products Formed
Hydrolysis: 2-methylpropyl alcohol and (2R)-2-[(prop-2-en-1-yl)oxy]propanoic acid.
Reduction: Corresponding alcohols.
Substitution: Depends on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Methylpropyl (2R)-2-[(prop-2-en-1-yl)oxy]propanoate may have several applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Potential use in studying esterases and other enzymes that act on ester bonds.
Medicine: May be explored for its potential pharmacological properties.
Industry: Used in the production of fragrances, flavors, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of 2-Methylpropyl (2R)-2-[(prop-2-en-1-yl)oxy]propanoate would depend on its specific application. For instance, if used as a fragrance, it would interact with olfactory receptors. If used in a biochemical context, it may be hydrolyzed by esterases to produce its corresponding alcohol and acid, which could then participate in various metabolic pathways.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl acetate: A simple ester with a pleasant fruity smell, commonly used as a solvent.
Methyl butanoate: Another ester with a fruity odor, used in flavorings and fragrances.
Isopropyl acetate: Used as a solvent and in the production of perfumes.
Uniqueness
2-Methylpropyl (2R)-2-[(prop-2-en-1-yl)oxy]propanoate is unique due to its specific structure, which may impart distinct chemical and physical properties compared to other esters
Propiedades
Número CAS |
188594-10-7 |
|---|---|
Fórmula molecular |
C10H18O3 |
Peso molecular |
186.25 g/mol |
Nombre IUPAC |
2-methylpropyl (2R)-2-prop-2-enoxypropanoate |
InChI |
InChI=1S/C10H18O3/c1-5-6-12-9(4)10(11)13-7-8(2)3/h5,8-9H,1,6-7H2,2-4H3/t9-/m1/s1 |
Clave InChI |
ULQGEGFRTDNODE-SECBINFHSA-N |
SMILES isomérico |
C[C@H](C(=O)OCC(C)C)OCC=C |
SMILES canónico |
CC(C)COC(=O)C(C)OCC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


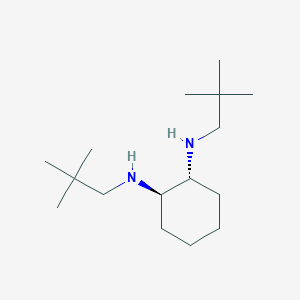

![[(Hex-2-en-2-yl)selanyl]benzene](/img/structure/B14260535.png)
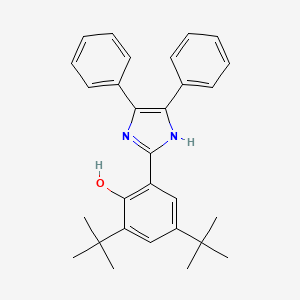
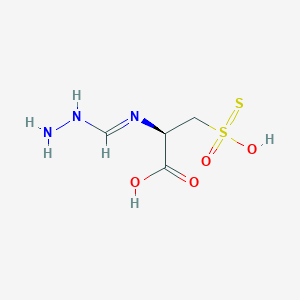
![2-Diazonio-1-[(octan-2-yl)oxy]ethen-1-olate](/img/structure/B14260549.png)
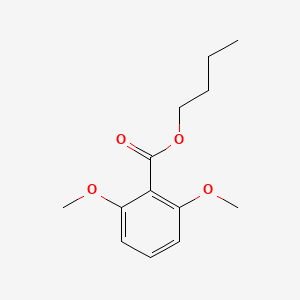
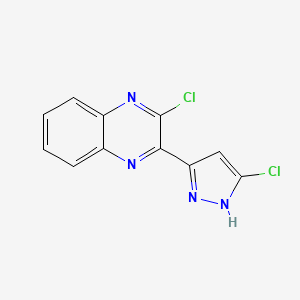
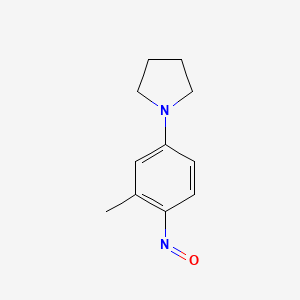
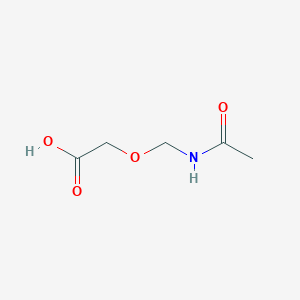
![Silane, chloro[1-(3-cyclopenten-1-yl)-3,3-dimethylbutyl]dimethyl-](/img/structure/B14260588.png)
